Disulfoton sulfone

Vue d'ensemble

Description

Disulfoton sulfone is a metabolite of disulfoton, an organophosphorus pesticide. It is known for its high toxicity and is used as an insecticide and acaricide. This compound is formed through the oxidation of disulfoton and is characterized by its chemical formula C8H19O4PS3 and molecular weight of 306.403 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Disulfoton sulfone is synthesized through the oxidation of disulfoton. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained at around 25-30°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The raw material, disulfoton, is subjected to oxidation in reactors equipped with temperature and pressure control systems. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Formation of Disulfoton Sulfone

-

Oxidation: this compound is formed by the oxidation of disulfoton and disulfoton sulfoxide . The initial step involves the oxidation of the thioether sulfur to produce sulfoxides, followed by further oxidation to sulfones . Cytochrome P450 and flavin monooxygenase are involved in these oxidations .

-

Environmental conditions: In aerobic soil and water environments, disulfoton rapidly oxidizes to disulfoton sulfoxide, which then oxidizes more slowly to this compound . In anaerobic environments, oxidized forms of disulfoton can revert to disulfoton .

-

Photolysis: Disulfoton photolyzes in soil and water to form disulfoton sulfoxide, with further photo-oxidation to this compound occurring at a low rate .

Degradation and Metabolism

-

Hydrolysis: Disulfoton and its oxidation products, including this compound, undergo hydrolysis to form more polar metabolites that are eliminated in urine .

-

Aerobic Soil Metabolism: this compound has a longer half-life compared to disulfoton sulfoxide, indicating greater stability in the environment .

Environmental Fate and Transport Data

| Study | Disulfoton Sulfoxide Half-life | This compound Half-life | Source |

|---|---|---|---|

| Aerobic Soil Metabolism | 77 d | 68 d | MRID 40042001 |

| 63 d | 133 d | MRID 41585101 | |

| -- | 257 d | MRID 43900101 | |

| Aqueous Photolysis | Reached 88% on day 10 | No data | MRID 40471102 |

| Soil Photolysis | Stable between days 15 and 30 | No data | MRID 40471103 |

Reactivity and Interactions

-

Cholinesterase Inhibition: this compound, along with other metabolites like disulfoton sulfoxide and their oxygen analogs, inhibits cholinesterase . The metabolites are more potent inhibitors of cholinesterase than disulfoton itself .

-

Enzyme Interactions: Disulfoton interacts with cytochrome P450, inhibiting the metabolism of other compounds .

Environmental Fate

-

Mobility: this compound's adsorption is described by the Koc model, with a mean Koc value of 161 mL/goc .

-

Persistence: Disulfoton and its metabolites, including this compound, can remain in the environment for months to years .

-

Plant Metabolism: Plants absorb disulfoton from soil and metabolize it to this compound .

Applications De Recherche Scientifique

Agricultural Applications

Disulfoton was historically utilized in various agricultural settings due to its efficacy as an insecticide and acaricide. The applications included:

- Crop Protection : Disulfoton was used on a variety of crops such as small grains, sugar cane, corn, cotton, and various fruits and vegetables. Its role was primarily to control pests that threaten crop yields .

- Seed Treatment : The compound was also applied as a seed treatment to protect young plants from soil-borne pests .

- Soil Application : Disulfoton was commonly applied directly to soils, where it would be absorbed by plant roots and translocated to aerial parts of the plants .

Environmental Monitoring

The environmental fate of disulfoton and its metabolites, including disulfoton sulfone, is critical for assessing ecological risks:

- Persistence and Mobility : Disulfoton is known to degrade into sulfoxide and sulfone forms, which are less mobile in soils compared to the parent compound. This reduced mobility can affect how these compounds are transported through the environment .

- Detection in Water Bodies : Studies have indicated that disulfoton can be detected in groundwater at low concentrations due to agricultural runoff. Monitoring these compounds helps in evaluating the impact of agricultural practices on water quality .

Toxicological Research

Research on this compound has provided insights into its toxicological effects:

- Metabolism Studies : Disulfoton is metabolized in animals to form sulfoxides and sulfones. Understanding these metabolic pathways is essential for assessing potential health risks associated with exposure .

- Cholinesterase Inhibition : Both disulfoton and its metabolites have been shown to inhibit cholinesterase activity in laboratory studies, which is a significant concern for both human health and ecological safety .

Analytical Applications

Recent advancements have led to improved methods for detecting this compound in food products:

- Analytical Techniques : Methods such as two-dimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the efficient analysis of pesticide residues, including this compound, in various food matrices .

Data Summary Table

| Application Area | Details |

|---|---|

| Agricultural Use | Used on crops like corn, cotton; seed treatment; soil application |

| Environmental Monitoring | Detected in groundwater; studies on persistence and mobility |

| Toxicological Research | Metabolized to sulfoxides/sulfones; cholinesterase inhibition studies |

| Analytical Techniques | LC-MS/MS methods for detecting residues in food products |

Case Study 1: Crop Protection Efficacy

In controlled studies, disulfoton demonstrated effective pest control in asparagus fields where it was applied at rates of 0.5 and 4 kg/ha. The levels of its metabolites were monitored over time, revealing a peak concentration followed by a decline after several weeks .

Case Study 2: Environmental Impact Assessment

Research conducted in Ontario assessed the long-range transport potential of disulfoton through atmospheric modeling. Results indicated significant transport distances under varying conditions, highlighting the need for careful monitoring in agricultural regions .

Case Study 3: Toxicity Evaluation

A study involving rats showed that oral exposure to disulfoton resulted in significant inhibition of acetylcholinesterase activity, underscoring the compound's potential neurotoxic effects. This research emphasizes the importance of understanding the toxicokinetics of both disulfoton and its sulfone derivative .

Mécanisme D'action

Disulfoton sulfone is part of the demeton family of insecticides, which includes compounds like demeton-S, demeton-S-sulfoxide, and demeton-S-sulfone . Compared to these compounds, this compound is unique due to its specific oxidation state and its distinct chemical properties. It is more stable and less volatile than its parent compound, disulfoton, making it a more persistent environmental contaminant.

Comparaison Avec Des Composés Similaires

- Demeton-S

- Demeton-S-sulfoxide

- Demeton-S-sulfone

Disulfoton sulfone’s unique properties and its role as a metabolite of disulfoton make it an important compound for research and industrial applications.

Activité Biologique

Disulfoton sulfone, a metabolite of the organophosphorus insecticide disulfoton, has garnered attention due to its biological activity and potential health impacts. This article provides an overview of the biological activity of this compound, including its metabolic pathways, effects on cholinesterase activity, and relevant case studies.

This compound (C₈H₁₉O₄PS₃) is formed through the oxidation of disulfoton, primarily via cytochrome P450-mediated reactions. The metabolic pathways include:

- Oxidation of Thioether Sulfur : Producing sulfoxides and sulfones.

- Oxidation of Thiono Sulfur : Leading to oxygen analogs.

- Hydrolysis of the P-S-C Linkage : Resulting in phosphorothionate or phosphate derivatives .

The oxidation process is crucial as it transforms disulfoton into more active cholinesterase inhibitors. However, this compound itself exhibits limited cholinesterase inhibition compared to its sulfoxide counterpart.

Biological Activity and Cholinesterase Inhibition

This compound's biological activity is primarily assessed through its impact on cholinesterase (ChE) enzymes, which are critical for neurotransmission. Research indicates that:

- This compound shows similar cholinesterase inhibitory power as disulfoton itself, with pI₅₀ values indicating it is a poor inhibitor compared to other metabolites like disulfoton sulfoxide .

- In rat models, disulfoton sulfoxide was found to be approximately ten times more active than disulfoton in inhibiting brain ChE, while this compound exhibited comparable activity to disulfoton .

Table 1: Cholinesterase Inhibition Potency

| Compound | pI₅₀ (Rat Brain) | Cholinesterase Activity |

|---|---|---|

| Disulfoton | 0.5 | Poor |

| Disulfoton Sulfoxide | 0.05 | High |

| This compound | 0.5 | Poor |

| Demeton-S | 0.05 | Very High |

Case Studies and Experimental Findings

Several studies have documented the effects of disulfoton and its metabolites:

- Chronic Exposure Study : In a study involving rats treated with varying doses of disulfoton over 30 days, significant reductions in brain cholinesterase activity were observed, particularly at higher doses. The study noted that recovery of enzyme activity varied across different brain regions .

- Acute Toxicity Studies : A study indicated that exposure to disulfoton resulted in decreased serum total protein and altered cholesterol levels at higher concentrations (16 ppm). Brain cholinesterase activities were significantly reduced, demonstrating a dose-dependent relationship with exposure levels .

- Metabolic Pathway Analysis : Research highlighted that after administration of labeled disulfoton, both sulfoxide and sulfone metabolites were detected in urine samples from male rats, indicating active metabolism and excretion processes .

Propriétés

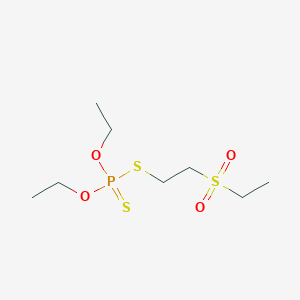

IUPAC Name |

diethoxy-(2-ethylsulfonylethylsulfanyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4PS3/c1-4-11-13(14,12-5-2)15-7-8-16(9,10)6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVJOVPVLOJPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCCS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041901 | |

| Record name | Disulfoton sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2497-06-5 | |

| Record name | Disulfoton sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disyston sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfoton sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disyston sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISULFOTON SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9M9083NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.